molecular formula C25H23FN2O4 B11182300 4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide CAS No. 1048914-35-7

4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide

Cat. No.: B11182300
CAS No.: 1048914-35-7
M. Wt: 434.5 g/mol
InChI Key: CINPAYYPEUTSQP-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro group and a methoxyphenethyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methoxyphenethyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenethyl group is attached to the benzoxazepine ring.

    Formation of the Benzamide: The final step is the formation of the benzamide by reacting the intermediate with a suitable benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazepine ring, converting them to alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-[4-(4-methoxyphenethyl)-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-YL]benzamide is unique due to its benzoxazepine ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1048914-35-7

Molecular Formula

C25H23FN2O4

Molecular Weight

434.5 g/mol

IUPAC Name

4-fluoro-N-[4-[2-(4-methoxyphenyl)ethyl]-3-oxo-5H-1,4-benzoxazepin-7-yl]benzamide

InChI

InChI=1S/C25H23FN2O4/c1-31-22-9-2-17(3-10-22)12-13-28-15-19-14-21(8-11-23(19)32-16-24(28)29)27-25(30)18-4-6-20(26)7-5-18/h2-11,14H,12-13,15-16H2,1H3,(H,27,30)

InChI Key

CINPAYYPEUTSQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)OCC2=O

Origin of Product

United States

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